molecular formula C8H15Cl2N3 B6263929 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2229572-59-0

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B6263929
CAS No.: 2229572-59-0
M. Wt: 224.1
InChI Key:
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Description

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its diverse biological activities and potential therapeutic applications. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom. The fusion of these rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and ether. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This modulation can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.

Comparison with Similar Compounds

1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their biological activities and therapeutic potentials. The unique substitution patterns and functional groups in this compound contribute to its distinct chemical and biological properties.

Properties

CAS No.

2229572-59-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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